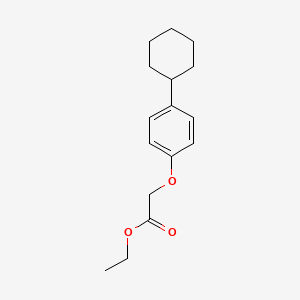

Ethyl (4-cyclohexylphenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl acetate is a common organic compound with the formula CH3-COO-CH2-CH3, often abbreviated as EtOAc or EA . It’s a colorless liquid that smells like pear drops . It’s used in a variety of applications, including as a solvent and in the production of various chemicals .

Synthesis Analysis

Ethyl acetate can be synthesized through the esterification of ethanol and acetic acid . This reaction is often catalyzed by an acid . In the industry, it’s also produced via the Tishchenko reaction, which involves the conversion of two equivalents of acetaldehyde to ethyl acetate using an aluminium alkoxide catalyst .Molecular Structure Analysis

The molecular structure of ethyl acetate consists of two main parts: an ethyl group (CH2-CH3) and an acetate group (CH3-COO-) . The acetate group contains a carbonyl (C=O) and an ether (C-O-C) functional group .Chemical Reactions Analysis

Ethyl acetate can undergo a variety of reactions. For example, it can be hydrolyzed to produce ethanol and acetic acid . This reaction is the reverse of the esterification reaction used to produce ethyl acetate .Physical And Chemical Properties Analysis

Ethyl acetate is a colorless liquid with a characteristic sweet smell . It’s relatively volatile, which makes it a good solvent for many applications . It’s also fairly polar, which allows it to dissolve a wide range of substances .Applications De Recherche Scientifique

Corrosion Inhibition

Chalcone derivatives, including ethyl (4-cyclohexylphenoxy)acetate, have been studied for their potential in inhibiting corrosion. Research indicates these compounds show high inhibition activities in mild steel corrosion in hydrochloric acid solutions. Their adsorption on mild steel surfaces aligns with the Langmuir adsorption model, with potentiodynamic polarization revealing that these derivatives act as mixed-type inhibitors. This highlights their utility in industrial corrosion prevention applications (Lgaz et al., 2017).

Antioxidant Properties

Ethyl (4-cyclohexylphenoxy)acetate and related compounds have been identified in various natural sources, like walnut kernels, and exhibit significant antioxidant activities. The antioxidant properties of these phenolic compounds are influenced by the number of hydroxyl groups in their aromatic rings, suggesting potential applications in health and nutrition (Zhang et al., 2009).

Pharmaceutical Synthesis

Ethyl (4-cyclohexylphenoxy)acetate serves as a precursor in the synthesis of pharmaceuticals, including anti-inflammatory and asthma drugs. The compound is involved in various synthesis routes, highlighting its importance in medicinal chemistry (Lee et al., 1984).

Analytical Chemistry

In analytical chemistry, compounds like ethyl (4-cyclohexylphenoxy)acetate are used in the identification of phenols and aromatic acids in environmental samples, such as river waters. This showcases its role in environmental monitoring and pollution assessment (Matsumoto et al., 1977).

Catalysis

Studies have explored the role of ethyl (4-cyclohexylphenoxy)acetate in catalysis, particularly in reactions like acetoxylation. These findings are pivotal in understanding the mechanisms of catalytic processes in industrial chemistry (Chen et al., 2005).

Mécanisme D'action

Target of Action

Ethyl (4-cyclohexylphenoxy)acetate is an ester, a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . The primary targets of esters are enzymes and proteins that can catalyze their hydrolysis .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. Esters can be converted to primary alcohols using reducing agents . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Biochemical Pathways

The compound is likely to be involved in the acetate pathway, which is responsible for the biosynthesis of fatty acids and polyketides . This pathway involves the coupling of acetic acid units via condensation reactions to form poly-β-keto chains .

Pharmacokinetics

They are metabolized primarily in the liver by esterases, which catalyze their hydrolysis . The resulting products are typically excreted in the urine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl (4-cyclohexylphenoxy)acetate. Factors such as temperature, pH, and the presence of other chemicals can affect the rate of ester hydrolysis . Furthermore, the compound’s action may also be influenced by the individual’s physiological state, including liver function and the presence of certain diseases .

Safety and Hazards

Ethyl acetate is flammable and can cause serious eye irritation . It may also cause drowsiness or dizziness . Proper safety measures should be taken when handling ethyl acetate, including using it in a well-ventilated area, avoiding breathing its vapors, and wearing appropriate protective equipment .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-(4-cyclohexylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-2-18-16(17)12-19-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHVQGFDHPZGMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-cyclohexylphenoxy)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2921345.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2921348.png)

![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2921354.png)

![2-Chloro-N-[2-(5-chloro-1,3-benzoxazol-2-yl)propan-2-yl]propanamide](/img/structure/B2921356.png)

![N-(3-fluorophenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide](/img/structure/B2921358.png)

![Ethyl 3-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate](/img/structure/B2921360.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone](/img/no-structure.png)